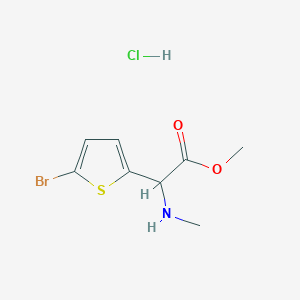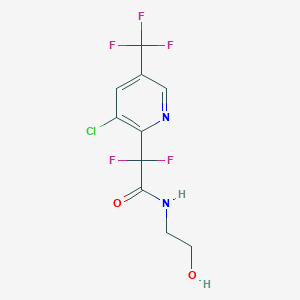![molecular formula C7H12N2O2 B1531679 2-アミノ-1-{2-オキサ-5-アザビシクロ[2.2.1]ヘプタン-5-イル}エタン-1-オン CAS No. 1706439-82-8](/img/structure/B1531679.png)
2-アミノ-1-{2-オキサ-5-アザビシクロ[2.2.1]ヘプタン-5-イル}エタン-1-オン
説明
2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
架橋アザビシクロ構造の合成
この化合物の二環式骨格は、複雑な架橋アザビシクロ構造の合成のための理想的な前駆体となります。 これらの構造は、生物活性分子の三次元形状を模倣する可能性があるため、医薬品化学において重要です .
p38キナーゼ阻害剤の開発
この化合物は、ジアザ/アザ/フタラジン類の調製における反応体として役立ち、これらの化合物はp38キナーゼに対する阻害効果について研究されています . p38キナーゼは炎症反応に関与するタンパク質であり、阻害剤は関節リウマチや乾癬などの疾患の治療に使用することができます。
化学酵素合成の用途
化学酵素合成プロセスは、この化合物を用いて治療薬を生産します . その反応性により、エナンチオマー的に純粋な物質を作成することができ、これは副作用の少ない薬剤開発に不可欠です。
アナログ合成の前駆体
この化合物は、ブレディニンのアナログの合成に使用されます . ブレディニンまたはミゾリビンは、免疫抑制剤であり、アナログを作成することで、効果と安全性プロファイルを改善した薬剤を発見することができます。
作用機序
Target of Action
The compound has a structure similar to γ-amino butyric acid (GABA), suggesting that it might interact with GABA receptors . GABA receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.
生化学分析
Biochemical Properties
2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with γ-amino butyric acid (GABA) receptors, influencing neurotransmission processes . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of GABAergic neurons, thereby affecting neurotransmitter release and synaptic plasticity . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one exerts its effects through several mechanisms. It binds to GABA receptors, leading to changes in ion channel activity and subsequent alterations in neuronal excitability . This binding interaction can result in either the inhibition or activation of the receptor, depending on the specific subtype of GABA receptor involved. Additionally, the compound may influence enzyme activity by acting as a competitive inhibitor or activator, thereby modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell. For instance, it may enhance the production of certain neurotransmitters while inhibiting the breakdown of others, thereby modulating synaptic activity.
Transport and Distribution
The transport and distribution of 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects . The compound’s accumulation in specific tissues, such as the brain, highlights its potential role in modulating neurological functions.
Subcellular Localization
The subcellular localization of 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with its target biomolecules effectively, thereby modulating cellular processes such as neurotransmission and metabolic activity.
特性
IUPAC Name |
2-amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-2-7(10)9-3-6-1-5(9)4-11-6/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCKNQJZVFTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)

amino}acetic acid](/img/structure/B1531608.png)





